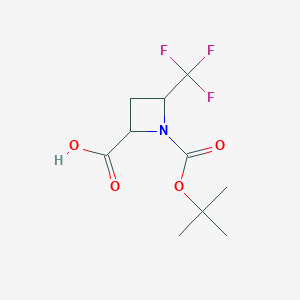
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid is a compound of significant interest in organic chemistry. It features a four-membered azetidine ring, which is a nitrogen-containing heterocycle, substituted with a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in various synthetic and research applications.
Preparation Methods
The synthesis of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane, followed by functionalization to introduce the Boc and trifluoromethyl groups . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.
Industrial production methods may employ flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using radical intermediates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and radical initiators for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid finds applications in various fields of scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
1-tert-Butoxycarbonyl-4-(trifluoromethyl)azetidine-2-carboxylic acid can be compared with other similar compounds, such as:
tert-Butoxycarbonyl-protected azetidines: These compounds share the Boc protecting group but may differ in other substituents, affecting their reactivity and applications.
Trifluoromethyl-substituted azetidines: These compounds have the trifluoromethyl group but may lack the Boc protection, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of the Boc and trifluoromethyl groups, which confer distinct advantages in terms of stability, reactivity, and versatility in synthetic applications.
Properties
Molecular Formula |
C10H14F3NO4 |
|---|---|
Molecular Weight |
269.22 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)azetidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO4/c1-9(2,3)18-8(17)14-5(7(15)16)4-6(14)10(11,12)13/h5-6H,4H2,1-3H3,(H,15,16) |
InChI Key |
VWYSNRWTEOJVIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
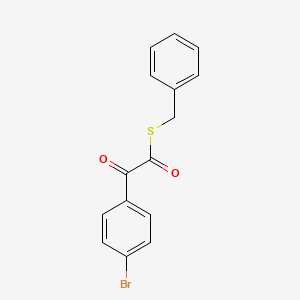
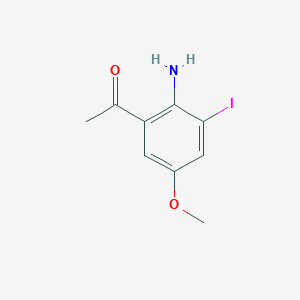
![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)

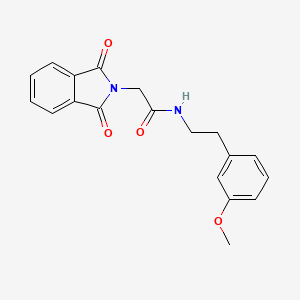

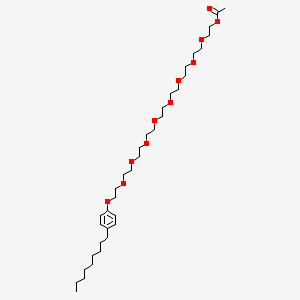

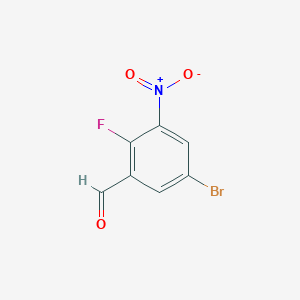

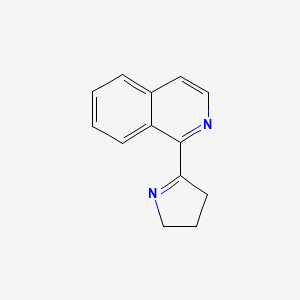
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
